molecular formula C14H14ClNO B4908652 [5-chloro-2-(methylamino)phenyl](phenyl)methanol

[5-chloro-2-(methylamino)phenyl](phenyl)methanol

Cat. No.: B4908652
M. Wt: 247.72 g/mol
InChI Key: ZPUSFOHQVMOPOT-UHFFFAOYSA-N
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Description

5-chloro-2-(methylamino)phenylmethanol: is an organic compound with the molecular formula C14H14ClNO It is a derivative of benzophenone and is characterized by the presence of a chloro group, a methylamino group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(methylamino)phenylmethanol typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of 5-chloro-2-(methylamino)phenylmethanol may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-2-(methylamino)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed:

  • Oxidation of 5-chloro-2-(methylamino)phenylmethanol can yield benzophenone derivatives.
  • Reduction reactions can produce secondary amines or primary alcohols.
  • Substitution reactions can lead to the formation of various substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-2-(methylamino)phenylmethanol is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, 5-chloro-2-(methylamino)phenylmethanol is explored as a potential drug candidate. Its derivatives are evaluated for their efficacy in treating various medical conditions, such as anxiety, depression, and insomnia.

Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylamino)phenylmethanol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain and influencing mood and behavior.

Comparison with Similar Compounds

    [5-chloro-2-(methylamino)phenyl]phenylmethanone: This compound is structurally similar but lacks the hydroxyl group present in 5-chloro-2-(methylamino)phenylmethanol.

    2-methylamino-5-chlorobenzophenone: Another related compound with similar functional groups but different substitution patterns.

Uniqueness: The presence of the hydroxyl group in 5-chloro-2-(methylamino)phenylmethanol imparts unique chemical properties, such as increased polarity and hydrogen bonding capability. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,14,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSFOHQVMOPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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